

# An In-depth Technical Guide to (R)-MRT199665: A Potent Kinase Inhibitor

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## Compound of Interest

Compound Name: (R)-MRT199665

Cat. No.: B15605392

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**(R)-MRT199665** is a potent, ATP-competitive small molecule inhibitor targeting the Salt-Inducible Kinase (SIK) family, as well as the MARK and AMPK families of kinases. As the (R)-enantiomer of the well-characterized inhibitor MRT199665, it offers a valuable tool for researchers in cell biology, cancer biology, and inflammation to investigate the roles of these kinases in various signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **(R)-MRT199665**, along with detailed experimental protocols for its characterization.

## Chemical Structure and Properties

**(R)-MRT199665** is a complex heterocyclic molecule. Its chemical identity and key physicochemical properties are summarized below.

Property	Value
IUPAC Name	(R)-4,4-dimethyl-2-((3-(pyrrolidin-1-ylmethyl)phenyl)amino)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,4-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one
Molecular Formula	C <sub>28</sub> H <sub>31</sub> N <sub>5</sub> O <sub>2</sub>
Molecular Weight	469.58 g/mol
SMILES String	<chem>O=C1C(C)(C)C2=CN=C(NC3=CC=CC(CN4CCCC4)=C3)N=C2N1[C@H]5CCC6=C5C=CC=C6O</chem>
CAS Number	1456858-57-3 (for racemic MRT199665)

Note: Physicochemical properties such as melting point, boiling point, and solubility are not readily available in the public domain and would require experimental determination.

## Biological Activity and Mechanism of Action

**(R)-MRT199665**, as an isomer of MRT199665, is expected to exhibit potent inhibitory activity against the SIK family of serine/threonine kinases (SIK1, SIK2, and SIK3). MRT199665 has been shown to be a highly potent inhibitor of MARK and AMPK family kinases as well.<sup>[1][2][3]</sup>

The primary mechanism of action of SIK inhibitors involves the regulation of the cellular localization and activity of the CREB-regulated transcription coactivators (CRTC). In their phosphorylated state, CRTCs are sequestered in the cytoplasm. Inhibition of SIKs leads to the dephosphorylation of CRTCs, allowing their translocation into the nucleus where they co-activate CREB-mediated gene transcription. One of the key downstream effects of SIK inhibition is the increased production of the anti-inflammatory cytokine IL-10.

Furthermore, MRT199665 has been demonstrated to inhibit the phosphorylation of MEF2C, a transcription factor implicated in chemoresistance in acute myeloid leukemia (AML).<sup>[4]</sup> By preventing MEF2C phosphorylation, MRT199665 can induce apoptosis in MEF2C-activated AML cells.<sup>[4]</sup>

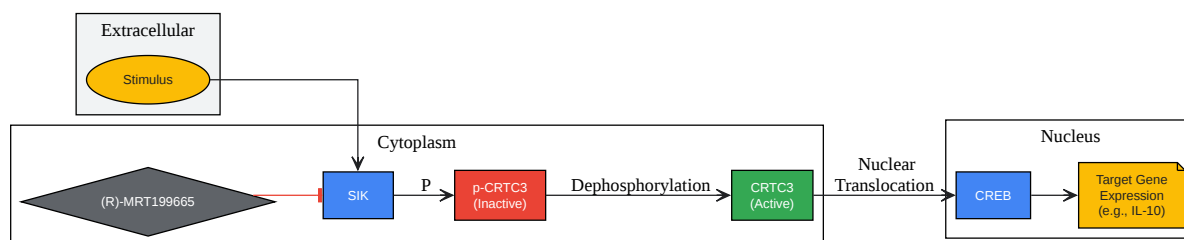
## Kinase Inhibitory Profile of MRT199665

The following table summarizes the reported half-maximal inhibitory concentrations (IC<sub>50</sub>) for the parent compound, MRT199665, against a panel of kinases. It is anticipated that the (R)-enantiomer exhibits a similar inhibitory profile.

Kinase Family	Target	IC <sub>50</sub> (nM)
SIK	SIK1	110[5]
SIK2		12[5]
SIK3		43[5]
MARK	MARK1	2[5]
MARK2		2[5]
MARK3		3[5]
MARK4		2[5]
AMPK	AMPKα1	10[5]
AMPKα2		10[5]

## Signaling Pathways

The inhibitory action of **(R)-MRT199665** on SIKs has significant downstream consequences on cellular signaling, particularly in the regulation of inflammation and cell survival.



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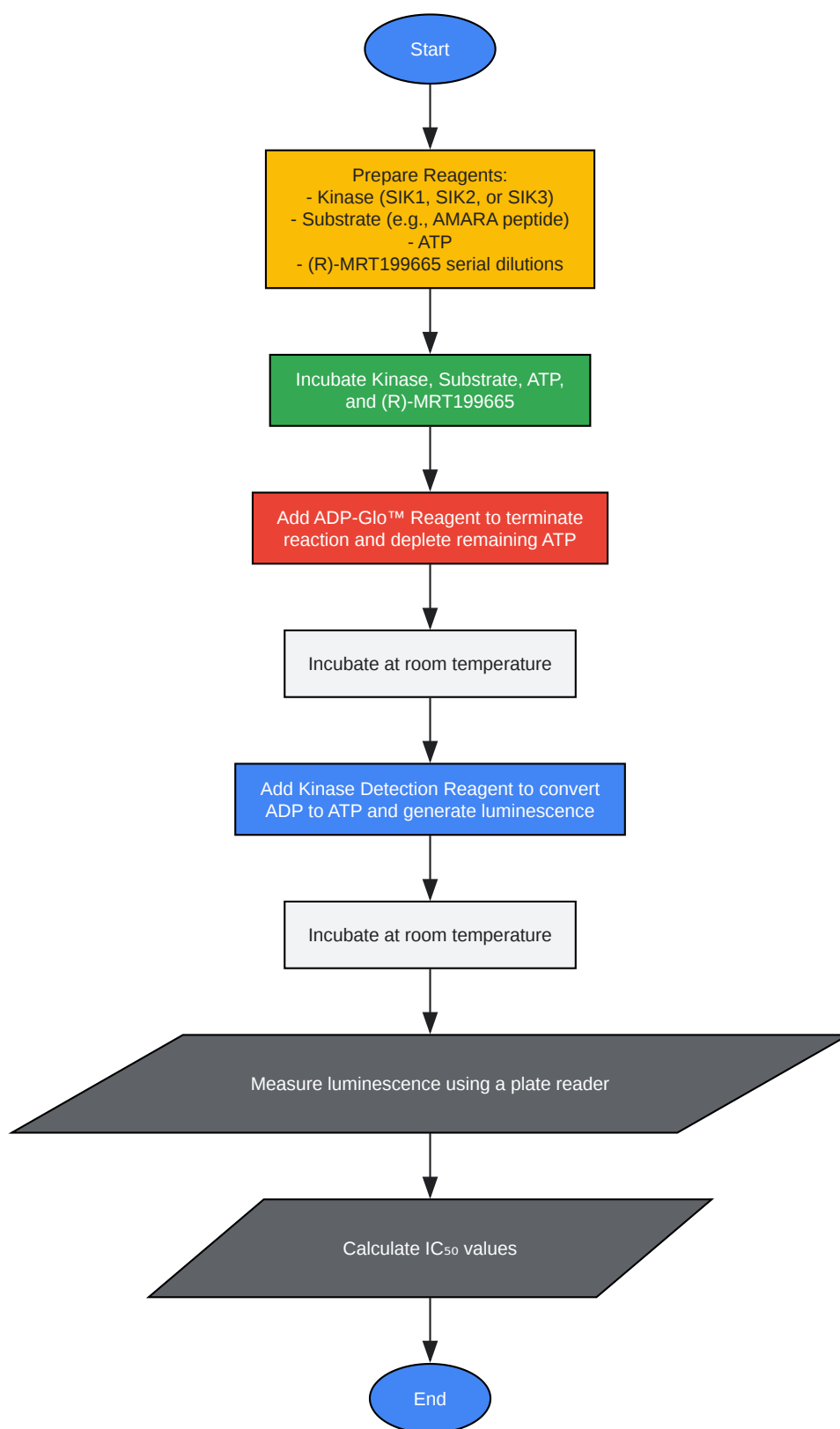
Caption: SIK Inhibition Pathway by **(R)-MRT199665**.

## Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of **(R)-MRT199665**.

### In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of the  $IC_{50}$  of **(R)-MRT199665** against SIK isoforms using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.



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Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

## Materials:

- Recombinant human SIK1, SIK2, and SIK3 enzymes
- Kinase substrate (e.g., AMARA peptide)
- ATP
- **(R)-MRT199665**
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- White, opaque 384-well plates
- Luminometer

## Procedure:

- Prepare serial dilutions of **(R)-MRT199665** in DMSO, then dilute further in kinase reaction buffer.
- In a 384-well plate, add the diluted **(R)-MRT199665** or vehicle (DMSO) control.
- Add the kinase and substrate solution to each well.
- Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
- Incubate the plate at 30°C for 1 hour.
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30-60 minutes.

- Measure the luminescence using a plate-reading luminometer.
- Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Cellular Assay for CRTC3 Phosphorylation (Immunoprecipitation-Western Blot)

This protocol describes the detection of changes in CRTC3 phosphorylation in response to **(R)-MRT199665** treatment in a relevant cell line (e.g., RAW264.7 macrophages).

Materials:

- Cell line expressing CRTC3 (e.g., RAW264.7)
- **(R)-MRT199665**
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Anti-CRTC3 antibody for immunoprecipitation
- Anti-phospho-CRTC3 (e.g., phospho-Ser370) antibody for western blotting
- Anti-total CRTC3 antibody for western blotting
- Protein A/G agarose beads
- SDS-PAGE gels and western blotting apparatus
- Chemiluminescent substrate

Procedure:

- Culture cells to the desired confluency and treat with various concentrations of **(R)-MRT199665** or vehicle for a specified time (e.g., 1-2 hours).
- Lyse the cells in ice-cold lysis buffer.

- Clarify the lysates by centrifugation and determine the protein concentration.
- Incubate a portion of the cell lysate with an anti-CRTC3 antibody overnight at 4°C with gentle rotation to form immune complexes.
- Add Protein A/G agarose beads and incubate for another 1-3 hours to capture the immune complexes.
- Wash the beads several times with lysis buffer to remove non-specific binding.
- Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA in TBST.
- Probe the membrane with a primary antibody against phospho-CRTC3 overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with an anti-total CRTC3 antibody to confirm equal loading of the immunoprecipitated protein.

## Cellular Assay for MEF2C Phosphorylation (Nuclear Extraction and Western Blot)

This protocol is designed to assess the effect of **(R)-MRT199665** on the phosphorylation of MEF2C in a relevant cancer cell line (e.g., MV4-11 AML cells).

Materials:

- Cell line with endogenous MEF2C phosphorylation (e.g., MV4-11)
- **(R)-MRT199665**



- Nuclear extraction kit or buffers
- Anti-phospho-MEF2C (e.g., phospho-Ser222) antibody
- Anti-total MEF2C antibody
- Lamin B1 or other nuclear marker antibody
- SDS-PAGE gels and western blotting apparatus
- Chemiluminescent substrate

#### Procedure:

- Treat cells with **(R)-MRT199665** at various concentrations for the desired time.
- Harvest the cells and perform nuclear extraction according to the manufacturer's protocol or a standard biochemical method to isolate the nuclear fraction.
- Determine the protein concentration of the nuclear extracts.
- Separate the nuclear proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST.
- Incubate the membrane with a primary antibody against phospho-MEF2C.
- Wash and incubate with an HRP-conjugated secondary antibody.
- Detect the chemiluminescent signal.
- Strip the membrane and re-probe with antibodies against total MEF2C and a nuclear marker (e.g., Lamin B1) to ensure equal loading of nuclear protein.

## Chiral Separation

As **(R)-MRT199665** is a chiral molecule, it is crucial to ensure its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying enantiomers.

### General Approach for Chiral HPLC Method Development:

- **Column Screening:** Screen a variety of chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., amylose or cellulose derivatives), to identify a column that provides baseline separation of the (R)- and (S)-enantiomers.
- **Mobile Phase Optimization:** Optimize the mobile phase composition (e.g., mixtures of hexane/isopropanol or other solvent systems) to achieve optimal resolution and retention times. The addition of acidic or basic modifiers may be necessary.
- **Method Validation:** Validate the analytical method for linearity, accuracy, precision, and limit of quantification to ensure reliable determination of enantiomeric excess.

A preparative chiral HPLC method can be developed to isolate larger quantities of the desired (R)-enantiomer from a racemic mixture.

This technical guide provides a comprehensive resource for researchers working with **(R)-MRT199665**. The detailed information on its chemical properties, biological activities, and experimental protocols will facilitate further investigation into the therapeutic potential of targeting the SIK and related kinase signaling pathways.

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